molecular formula C10H12ClNS B13332703 N-(2-Chloro-4-methylphenyl)thietan-3-amine

N-(2-Chloro-4-methylphenyl)thietan-3-amine

Cat. No.: B13332703
M. Wt: 213.73 g/mol
InChI Key: MTERNFGOYBVEQC-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-methylphenyl)thietan-3-amine is an organic compound that belongs to the class of thietan amines. This compound is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and an amine group attached to a chlorinated methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)thietan-3-amine typically involves the reaction of 2-chloro-4-methylphenylthiourea with an appropriate halogenated compound under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chloro-4-methylphenyl)thietan-3-amine is unique due to its specific substitution pattern and the presence of both a thietan ring and an amine group. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClNS

Molecular Weight

213.73 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)thietan-3-amine

InChI

InChI=1S/C10H12ClNS/c1-7-2-3-10(9(11)4-7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

MTERNFGOYBVEQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CSC2)Cl

Origin of Product

United States

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